Acetone 4-bromo-2-nitrophenylhydrazone
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Overview
Description
Acetone 4-bromo-2-nitrophenylhydrazone is a chemical compound with the molecular formula C₉H₈BrN₃O₃ and a molecular weight of 286.08 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetone 4-bromo-2-nitrophenylhydrazone typically involves the reaction of 4-bromo-2-nitrophenylhydrazine with acetone under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Acetone 4-bromo-2-nitrophenylhydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbonyl compounds, while reduction can produce amines .
Scientific Research Applications
Acetone 4-bromo-2-nitrophenylhydrazone has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: The compound can be used in biochemical assays and as a probe for studying enzyme activities.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Acetone 4-bromo-2-nitrophenylhydrazone involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Acetone 4-chloro-2-nitrophenylhydrazone
- Acetone 4-fluoro-2-nitrophenylhydrazone
- Acetone 4-iodo-2-nitrophenylhydrazone
Uniqueness
Acetone 4-bromo-2-nitrophenylhydrazone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom can participate in specific substitution reactions and influence the compound’s overall stability and reactivity .
Properties
Molecular Formula |
C9H8BrN3O3 |
---|---|
Molecular Weight |
286.08 g/mol |
IUPAC Name |
(1Z)-1-[(4-bromo-2-nitrophenyl)hydrazinylidene]propan-2-one |
InChI |
InChI=1S/C9H8BrN3O3/c1-6(14)5-11-12-8-3-2-7(10)4-9(8)13(15)16/h2-5,12H,1H3/b11-5- |
InChI Key |
UHWFZMCTMUTLBY-WZUFQYTHSA-N |
Isomeric SMILES |
CC(=O)/C=N\NC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)C=NNC1=C(C=C(C=C1)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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